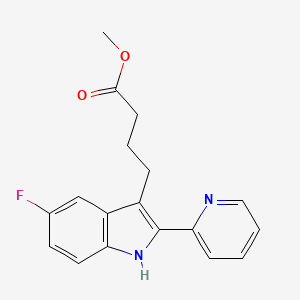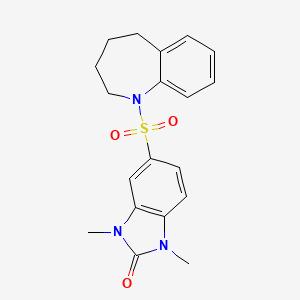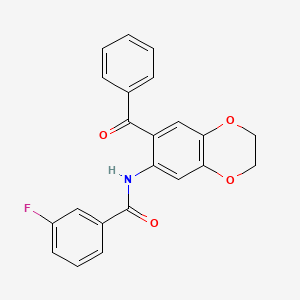
1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring, a butanoic acid chain, a fluorine atom, and a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Butanoic Acid Chain: The butanoic acid chain can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst.
Pyridine Ring Addition: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Chemical Reactions Analysis
1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or other substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanol.
Scientific Research Applications
1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including the development of drugs for treating serotonin-mediated disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling and affecting mood, cognition, and behavior.
Comparison with Similar Compounds
1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester can be compared with other similar compounds, such as:
1H-Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative used in organic synthesis.
2-Pyridylmethylamine: A pyridine derivative used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17FN2O2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C18H17FN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3 |
InChI Key |
MLEZEIRJLHGUIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone](/img/structure/B11483601.png)
methanone](/img/structure/B11483604.png)
![1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11483611.png)
![3-(5-Bromofuran-2-yl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11483616.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)

![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11483646.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
![Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11483648.png)
![2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-](/img/structure/B11483651.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11483654.png)
